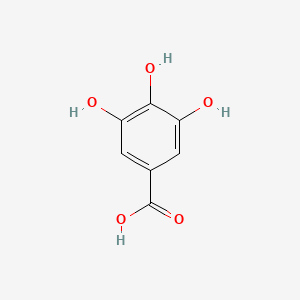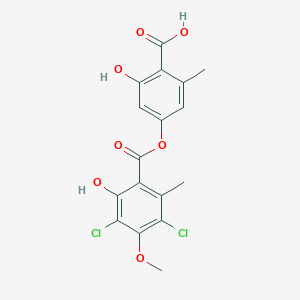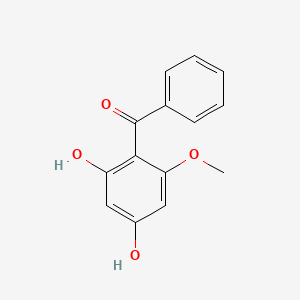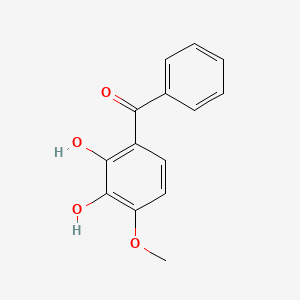
Iriginol hexaaceatate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irigenol hexaacetate is a natural product derivative known for its biological activity. It is a plant-derived hexahydroxy flavonoid, which means it contains six hydroxyl groups attached to its flavonoid structure. This compound has been identified as an inhibitor of various enzymes and has shown potential in different scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of irigenol hexaacetate typically involves the acetylation of irigenol. Irigenol, a hexahydroxy flavonoid, is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield irigenol hexaacetate. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and time to ensure complete acetylation .
Industrial Production Methods
Industrial production of irigenol hexaacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Irigenol hexaacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in irigenol hexaacetate can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced flavonoid derivatives .
Scientific Research Applications
Irigenol hexaacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound has shown inhibitory activity against certain enzymes, making it a potential candidate for studying enzyme inhibition mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of irigenol hexaacetate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of ribonuclease P, an enzyme involved in RNA processing. The compound binds to the enzyme’s active site, preventing it from catalyzing the cleavage of RNA substrates . Additionally, irigenol hexaacetate has shown inhibitory activity against other enzymes, such as those involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Theaflavin monogallate: Another flavonoid derivative with similar inhibitory activity against human metapneumovirus.
Hexylresorcinol: A compound with similar structural features and biological activity.
Triclosan: An antibacterial agent with similar inhibitory mechanisms.
Uniqueness
Irigenol hexaacetate stands out due to its specific inhibitory activity against ribonuclease P and its potential antiviral properties. Its unique structure, with six acetylated hydroxyl groups, contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
103652-04-6 |
|---|---|
Molecular Formula |
C27H22O14 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-(5,6,7-triacetyloxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C27H22O14/c1-11(28)36-20-7-17(8-21(37-12(2)29)25(20)39-14(4)31)18-10-35-19-9-22(38-13(3)30)26(40-15(5)32)27(41-16(6)33)23(19)24(18)34/h7-10H,1-6H3 |
InChI Key |
VFQVOTVAPPYKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C2=COC3=CC(=C(C(=C3C2=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


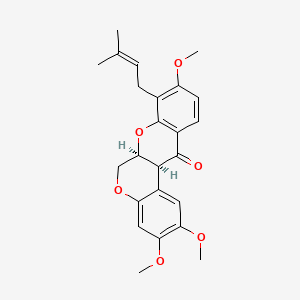


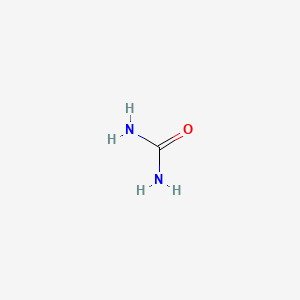
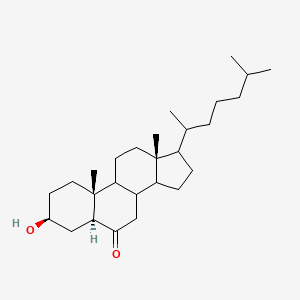
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)
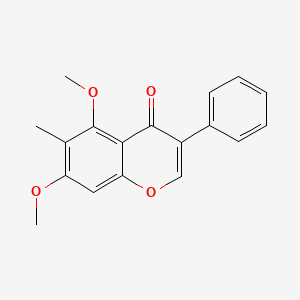
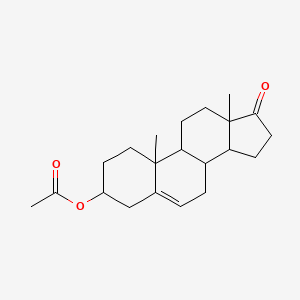
![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)
